REACTION_SMILES
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[C:1](#[CH:2])[c:3]1[cH:4][cH:5][c:6](-[c:9]2[c:10]([F:15])[cH:11][cH:12][cH:13][cH:14]2)[cH:7][cH:8]1.[H:21][H:22].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20].[cH:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][c:6](-[c:9]2[c:10]([F:15])[cH:11][cH:12][cH:13][cH:14]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1ccc(-c2ccccc2F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCc1ccc(-c2ccccc2F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |